molecular formula C9H9ClO3 B13533577 2-(2-Chloro-3-methylphenoxy)acetic acid

2-(2-Chloro-3-methylphenoxy)acetic acid

Cat. No.: B13533577
M. Wt: 200.62 g/mol
InChI Key: QVJBBPPQWPNEEA-UHFFFAOYSA-N
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Description

2-(2-Chloro-3-methylphenoxy)acetic acid: (2-Chloro-6-methylphenoxy)acetic acid , is a chemical compound with the molecular formula C₉H₉ClO₃. It belongs to the class of phenoxyacetic acids and is structurally related to acetic acid. The compound features a chlorine atom and a methyl group attached to the phenoxy ring, which is connected to the acetic acid moiety .

Preparation Methods

Synthetic Routes:: The synthesis of 2-(2-Chloro-3-methylphenoxy)acetic acid involves several routes. One common method is the reaction between 2-chloro-6-methylphenol and chloroacetic acid. The reaction proceeds under acidic conditions, resulting in the formation of the desired compound .

Industrial Production:: While there isn’t a specific industrial-scale production process dedicated solely to this compound, it can be synthesized in laboratories or small-scale settings for research purposes.

Chemical Reactions Analysis

Reactivity:: 2-(2-Chloro-3-methylphenoxy)acetic acid can participate in various chemical reactions:

    Esterification: It can react with alcohols to form esters.

    Hydrolysis: Under basic conditions, it undergoes hydrolysis to yield the corresponding carboxylic acid and phenol.

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: Depending on reaction conditions, it may undergo oxidation or reduction reactions.

Common Reagents and Conditions::

    Esterification: Alcohols (e.g., methanol, ethanol) and acid catalysts (e.g., sulfuric acid).

    Hydrolysis: Aqueous base (e.g., sodium hydroxide).

    Substitution Reactions: Various nucleophiles (e.g., amines, thiols).

    Oxidation: Oxidizing agents (e.g., potassium permanganate).

    Reduction: Reducing agents (e.g., lithium aluminum hydride).

Major Products:: The major products depend on the specific reaction conditions. For example, esterification yields esters, while hydrolysis produces the corresponding carboxylic acid.

Scientific Research Applications

2-(2-Chloro-3-methylphenoxy)acetic acid finds applications in:

    Herbicides: It acts as a plant growth regulator and herbicide, inhibiting weed growth.

    Plant Physiology Research: Used to study plant hormone signaling pathways.

    Environmental Studies: Investigating the fate and behavior of herbicides in soil and water.

Mechanism of Action

The compound likely exerts its effects through interactions with plant hormone receptors or enzymes involved in growth regulation. Further research is needed to elucidate the precise molecular targets and pathways.

Comparison with Similar Compounds

While 2-(2-Chloro-3-methylphenoxy)acetic acid is unique due to its specific substitution pattern, it shares similarities with other phenoxyacetic acids, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T).

Properties

Molecular Formula

C9H9ClO3

Molecular Weight

200.62 g/mol

IUPAC Name

2-(2-chloro-3-methylphenoxy)acetic acid

InChI

InChI=1S/C9H9ClO3/c1-6-3-2-4-7(9(6)10)13-5-8(11)12/h2-4H,5H2,1H3,(H,11,12)

InChI Key

QVJBBPPQWPNEEA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)O)Cl

Origin of Product

United States

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